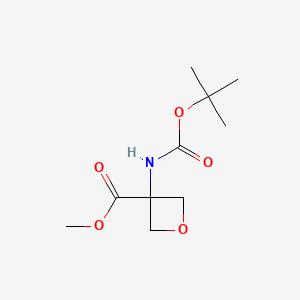

Methyl 3-(boc-amino)-3-oxetanecarboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLPDSCEUAFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations to facilitate understanding and replication.

Introduction

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key intermediate characterized by the presence of a sterically constrained oxetane ring, a Boc-protected amine, and a methyl ester functionality. The oxetane motif is of significant interest in drug design as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and conformational rigidity. This guide details the two most plausible synthetic pathways to access this compound, starting from commercially available precursors.

Synthetic Strategies

Two principal retrosynthetic pathways have been identified for the synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate:

-

Route A: Boc Protection of an Amino Ester: This approach involves the protection of the amino group of the commercially available Methyl 3-aminooxetane-3-carboxylate using di-tert-butyl dicarbonate (Boc₂O).

-

Route B: Esterification of a Boc-Protected Amino Acid: This pathway begins with the methyl esterification of 3-(Boc-amino)oxetane-3-carboxylic acid.

The selection of the synthetic route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes are detailed below.

Data Presentation

The following tables summarize the key reagents and expected yields for the proposed synthetic routes. The yields are based on analogous transformations reported in the literature for similar substrates, as a specific yield for the target molecule has not been published.

Table 1: Reagents and Conditions for Route A - Boc Protection

| Step | Starting Material | Reagent | Base | Solvent | Typical Yield (%) |

| 1 | Methyl 3-aminooxetane-3-carboxylate | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | 85-95 |

Table 2: Reagents and Conditions for Route B - Esterification

| Step | Starting Material | Reagent | Coupling Agent/Catalyst | Solvent | Typical Yield (%) |

| 1 | 3-(Boc-amino)oxetane-3-carboxylic acid | Methanol (MeOH) | Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂) | Methanol (for SOCl₂) or aprotic solvent (for TMSCHN₂) | 80-90 |

Note: When using acidic reagents like thionyl chloride for the esterification of oxetane-containing compounds, careful control of the reaction conditions is crucial to prevent the potential for acid-catalyzed ring-opening of the oxetane.[1]

Experimental Protocols

Route A: Boc Protection of Methyl 3-aminooxetane-3-carboxylate

This is a direct and high-yielding approach starting from the commercially available amino ester.

Materials:

-

Methyl 3-aminooxetane-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-aminooxetane-3-carboxylate (1.0 eq) in dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, if DCM was used, wash the organic layer with water and then with brine. If a THF/water mixture was used, remove the THF under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Route B: Esterification of 3-(Boc-amino)oxetane-3-carboxylic acid

This route is a viable alternative if the Boc-protected amino acid is more readily available. Care must be taken to use esterification methods that are compatible with the oxetane ring.

Method B1: Using Thionyl Chloride

Materials:

-

3-(Boc-amino)oxetane-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Method B2: Using Trimethylsilyldiazomethane (TMSCHN₂)

Caution: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

3-(Boc-amino)oxetane-3-carboxylic acid

-

Trimethylsilyldiazomethane (TMSCHN₂) solution in hexanes or diethyl ether

-

Methanol (MeOH)

-

Toluene or Dichloromethane (DCM)

Procedure:

-

Dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in a mixture of toluene or DCM and methanol (e.g., 4:1 v/v).

-

At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes or diethyl ether dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

-

Stir the reaction mixture for 30-60 minutes at room temperature.

-

Quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired methyl ester.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic Workflow for Route A.

Caption: Synthetic Workflow for Route B.

References

An In-depth Technical Guide to Methyl 3-(boc-amino)-3-oxetanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique and valuable building block in modern medicinal chemistry and drug discovery. Its rigid, strained four-membered oxetane ring, combined with a protected amino acid functionality, offers a compelling scaffold for the synthesis of novel therapeutics. The oxetane moiety can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and target engagement. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.

Chemical Properties

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate | N/A |

| CAS Number | 1363381-38-7 | N/A |

| Molecular Formula | C₁₀H₁₇NO₅ | N/A |

| Molecular Weight | 231.25 g/mol | N/A |

| Physical Form | White solid | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available (Predicted for a similar compound, 3-amino-oxetane-3-carboxylic acid methyl ester: 165.9±40.0 °C) | [1] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

| Storage Temperature | 0-8 °C | N/A |

Structural Information

| Property | Value | Source |

| Canonical SMILES | COC(=O)C1(CO1)NC(=O)OC(C)(C)C | N/A |

| InChI | InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | N/A |

| InChIKey | GWYLPDSCEUAFEZ-UHFFFAOYSA-N | N/A |

Spectroscopic Data (Reference)

Detailed spectroscopic data for Methyl 3-(boc-amino)-3-oxetanecarboxylate is not widely published. However, based on the analysis of similar Boc-protected amino esters and oxetane-containing molecules, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group, the methyl ester, and the methylene protons of the oxetane ring.

-

δ 1.4-1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

δ 3.7-3.8 ppm (s, 3H): The three protons of the methyl ester group will appear as a singlet.

-

δ 4.5-4.9 ppm (m, 4H): The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as a complex multiplet.

-

δ 5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon of the oxetane ring, and the carbons of the Boc and methyl ester groups.

-

δ ~28 ppm: The three carbons of the tert-butyl group.

-

δ ~52 ppm: The carbon of the methyl ester group.

-

δ ~58 ppm: The quaternary carbon of the oxetane ring.

-

δ ~78 ppm: The methylene carbons of the oxetane ring.

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~155 ppm: The carbonyl carbon of the Boc group.

-

δ ~170 ppm: The carbonyl carbon of the methyl ester group.

Mass Spectrometry (Predicted)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. Common fragmentation patterns would involve the loss of the Boc group or parts of the ester functionality.

-

[M+H]⁺: m/z 232.12

-

[M+Na]⁺: m/z 254.10

Experimental Protocols

General Synthetic Workflow

Step 1: Boc Protection of 3-Amino-3-oxetanecarboxylic acid

-

Dissolve 3-amino-3-oxetanecarboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Add a base, such as sodium hydroxide or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.

-

Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an acidic workup to protonate the carboxylic acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)-3-oxetanecarboxylic acid.

Step 2: Esterification

Two common methods for the esterification of the Boc-protected amino acid are:

Method A: Using Methyl Iodide

-

Dissolve the 3-(Boc-amino)-3-oxetanecarboxylic acid in a solvent such as acetone.

-

Add a base, typically potassium carbonate (K₂CO₃).

-

Add methyl iodide (CH₃I) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter off the inorganic salts and concentrate the filtrate.

Method B: Using Thionyl Chloride in Methanol

-

Cool a solution of anhydrous methanol to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) to the methanol.

-

Add the 3-(Boc-amino)-3-oxetanecarboxylic acid to this solution.

-

Allow the reaction to stir, gradually warming to room temperature, overnight.

-

Remove the solvent under reduced pressure.

Step 3: Purification

-

The crude product obtained from the esterification step is typically purified by silica gel column chromatography.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the pure Methyl 3-(boc-amino)-3-oxetanecarboxylate.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-(boc-amino)-3-oxetanecarboxylate serves as a crucial building block for introducing the 3-amino-3-carboxy-oxetane scaffold into drug candidates. The oxetane ring is a desirable motif in medicinal chemistry due to its ability to improve the physicochemical properties of a molecule.

Role in Modifying Physicochemical Properties

The incorporation of the oxetane ring can lead to:

-

Improved Aqueous Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved solubility compared to its carbocyclic or gem-dimethyl analogues.

-

Enhanced Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.

-

Reduced Lipophilicity: The introduction of the polar oxetane group can lower the lipophilicity (logP) of a compound, which can be beneficial for its pharmacokinetic profile.

-

Vectorial Exit from the Binding Pocket: The rigid, three-dimensional structure of the oxetane can provide a specific vector for a substituent to exit the binding pocket of a biological target, potentially leading to improved potency and selectivity.

While no specific signaling pathways involving Methyl 3-(boc-amino)-3-oxetanecarboxylate have been detailed in the literature, compounds containing the 3-amino-oxetane-3-carboxylic acid scaffold have been explored as mimics of α-amino acids in various therapeutic areas, including oncology, virology, and neuroscience.

Safety Information

It is important to handle Methyl 3-(boc-amino)-3-oxetanecarboxylate with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Methyl 3-(boc-amino)-3-oxetanecarboxylate is a synthetically versatile and valuable building block for the development of novel pharmaceuticals. Its unique structural and physicochemical properties make it an attractive component for lead optimization in drug discovery programs. While some specific experimental data remains to be published, the information provided in this guide offers a solid foundation for researchers and scientists working with this compound. Further research into its applications and reactivity will undoubtedly continue to expand its role in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to Methyl 3-(Boc-amino)-3-oxetanecarboxylate (CAS No. 1363381-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane core, combined with a protected amino acid functionality, offers a valuable scaffold for the synthesis of novel and complex biologically active molecules. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed hypothetical synthesis protocol, and explores its potential applications in the development of new therapeutics. The strategic incorporation of the oxetane motif can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.

Chemical Identity and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylate is the systematic name for the compound with CAS number 1363381-38-7. It is a white solid at room temperature and is characterized by the presence of a Boc-protected amine and a methyl ester on a central oxetane ring.

Table 1: Physicochemical Properties of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

| Property | Value | Source |

| CAS Number | 1363381-38-7 | N/A |

| Molecular Formula | C10H17NO5 | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [3] |

| Synonyms | Methyl 3-(Boc-amino)-3-oxetanecarboxylate, 3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester | [1] |

| Appearance | White solid | [3] |

| Storage Temperature | 0-8 °C | [3] |

| Purity | Typically >97% | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents | [4] |

Synthesis and Purification

Hypothetical Experimental Protocol: Esterification of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Materials:

-

3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl2) or a carbodiimide coupling agent (e.g., EDC) with a catalytic amount of DMAP

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (1.0 equivalent) in anhydrous methanol.

-

Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, for a milder approach, use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A potential workflow for the synthesis and purification of Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Methyl 3-(Boc-amino)-3-oxetanecarboxylate is not prominently reported, its value lies in its utility as a versatile building block for the synthesis of more complex drug candidates. The oxetane motif is increasingly recognized as a beneficial structural element in medicinal chemistry.

The Oxetane Moiety as a Bioisostere

The four-membered oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[5] Its incorporation into a molecule can lead to:

-

Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can enhance the solubility of a compound, which is a critical parameter for drug efficacy.[4]

-

Enhanced Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation compared to other functionalities, potentially leading to a longer half-life of the drug.[4][5]

-

Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Rigidity: The rigid structure of the oxetane ring can help in locking the conformation of a molecule, which can be advantageous for binding to a specific biological target.[5]

Application as a Synthetic Intermediate

Methyl 3-(Boc-amino)-3-oxetanecarboxylate provides a scaffold with multiple points for chemical modification. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be functionalized through various reactions such as amidation, alkylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used in coupling reactions. This versatility allows for the generation of diverse chemical libraries for screening against various biological targets.

Diagram 2: Role in Drug Discovery Program

Caption: Conceptual workflow illustrating the use of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in a drug discovery program.

Biological Context and Potential Signaling Pathways

Given the absence of specific biological data for this compound, it is not possible to definitively link it to any particular signaling pathway. However, compounds containing the oxetane motif have been investigated as inhibitors of various enzymes and modulators of different signaling pathways. For instance, oxetane-containing molecules have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.[4] The incorporation of the rigid amino-oxetane core from Methyl 3-(Boc-amino)-3-oxetanecarboxylate into novel chemical entities could lead to the discovery of modulators of currently underexplored biological pathways.

Conclusion

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. While direct biological activity has not been extensively reported, its utility as a synthetic intermediate for the creation of novel, complex molecules with potentially improved pharmacological properties is clear. The strategic use of this and other oxetane-containing scaffolds holds significant promise for the development of the next generation of therapeutic agents. Further research into the biological effects of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. parchem.com [parchem.com]

- 2. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

In-Depth Technical Guide: Methyl 3-(Boc-amino)-3-oxetanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique non-proteinogenic amino acid derivative incorporating a strained oxetane ring. This structural motif has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of the known structural and physical properties of this compound.

Chemical Structure and Properties

The fundamental characteristics of Methyl 3-(Boc-amino)-3-oxetanecarboxylate are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate | |

| CAS Number | 1363381-38-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Physical Form | White solid | |

| Storage Temperature | 0-8 °C | |

| SMILES | CC(C)(C)OC(=O)NC1(COC1)C(=O)OC | [2] |

| InChI Key | GWYLPDSCEUAFEZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

-

Boc Protection of an Amino Group: The protection of a primary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This is commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Esterification of a Carboxylic Acid: The conversion of a carboxylic acid to its corresponding methyl ester can be accomplished through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) or using a milder reagent like (trimethylsilyl)diazomethane.

A plausible synthetic route, based on commercially available starting materials and common organic transformations, is conceptualized in the workflow diagram below.

Logical Synthesis Workflow

Caption: A plausible synthetic pathway for Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Spectroscopic Characterization Data

Detailed, tabulated quantitative data for the spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of Methyl 3-(Boc-amino)-3-oxetanecarboxylate are not publicly available in scientific databases or publications. Commercial suppliers may hold this data in their Certificates of Analysis (CoA), but these are not generally accessible.

For reference, the expected regions for key signals in the NMR and IR spectra are outlined below based on the compound's structure and data from analogous molecules.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

Boc group: A singlet around 1.4 ppm integrating to 9 protons.

-

Oxetane ring protons: Methylene protons on the oxetane ring are expected to appear as multiplets in the range of 4.0-5.0 ppm.

-

Methyl ester: A singlet around 3.7 ppm integrating to 3 protons.

-

NH proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR:

-

Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be expected around 80 ppm and 28 ppm, respectively. The carbonyl of the Boc group would appear around 155 ppm.

-

Ester carbonyl: The carbonyl carbon of the methyl ester is anticipated to resonate around 170-175 ppm.

-

Oxetane ring carbons: The carbons of the oxetane ring would likely appear in the range of 70-80 ppm for the carbons bonded to oxygen, and the quaternary carbon at the 3-position would be further downfield.

-

Methyl ester carbon: The methyl carbon of the ester would be expected around 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.

-

C=O stretch (ester and carbamate): Strong absorptions in the range of 1680-1750 cm⁻¹.

-

C-O stretch (ether and ester): Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The nominal mass of the molecule is 231 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 232 and potentially adducts with sodium [M+Na]⁺ at m/z 254.

Applications in Research and Drug Development

Oxetane-containing amino acids are valuable building blocks in medicinal chemistry. The incorporation of the oxetane ring can influence several key properties of a molecule, including:

-

Solubility: The polar ether oxygen can improve aqueous solubility.

-

Metabolic Stability: The strained ring system can alter the metabolic profile of a compound, potentially blocking sites of metabolism.

-

Conformation: The rigid oxetane structure can lock the conformation of a molecule, which can be advantageous for binding to biological targets.

-

Lipophilicity: The introduction of an oxetane can modulate the lipophilicity of a lead compound.

Methyl 3-(Boc-amino)-3-oxetanecarboxylate serves as a versatile precursor for the synthesis of more complex molecules containing the 3-amino-3-carboxy-oxetane scaffold for use in drug discovery programs.

Conclusion

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a synthetically useful building block with potential applications in the development of novel therapeutics. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive, publicly available spectroscopic data are currently lacking. The information and predicted spectral data provided in this guide are intended to assist researchers in the handling and application of this compound.

Safety Information

Based on available safety data sheets, this compound is classified with the GHS07 pictogram and the signal word "Warning".

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264, P270, P301+P312, P330, P501.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment.

References

"Methyl 3-(boc-amino)-3-oxetanecarboxylate molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and contextualizes its application within the broader landscape of pharmaceutical development.

Core Compound Data

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid derivative incorporating a strained oxetane ring. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in peptide synthesis and the construction of complex molecular architectures.

| Property | Value | Reference |

| Molecular Weight | 231.25 g/mol | [1][2][3] |

| Molecular Formula | C10H17NO5 | [2][3] |

| CAS Number | 1363381-38-7 | [1][2] |

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [1] |

| Physical Form | White solid | [1] |

| Storage Temperature | 0-8 °C | [1][2] |

| Purity (Typical) | ≥97% | [1] |

The Role of Oxetanes in Drug Discovery

The oxetane motif is of growing interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties. Oxetanes can act as bioisosteres for commonly found functional groups like carbonyls and gem-dimethyl groups. This substitution can enhance aqueous solubility, metabolic stability, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. Derivatives of 3-amino-3-oxetanecarboxylic acid are utilized in the development of various therapeutic agents, including protease inhibitors and antivirals.

Below is a diagram illustrating the integration of oxetane-containing building blocks, such as Methyl 3-(Boc-amino)-3-oxetanecarboxylate, into the drug discovery pipeline.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and related compounds. These protocols are based on established procedures for the synthesis and characterization of N-Boc protected amino acid methyl esters.

Synthesis of N-Boc-Protected Amino Acid Methyl Esters

This protocol outlines a general two-step procedure for the synthesis of N-Boc-protected amino acid methyl esters from the corresponding amino acid.

Step 1: Esterification of the Amino Acid

-

Suspend the starting amino acid (1.0 equivalent) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride.

Step 2: Boc Protection

-

Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1).

-

Add sodium bicarbonate (NaHCO3, 3.0 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and stir the mixture at room temperature for 12-16 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-amino acid methyl ester.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation of Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine equivalent protons), the methyl ester group (a singlet at ~3.7 ppm), and the protons of the oxetane ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the oxetane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

-

System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the amide bond.

-

Chiral HPLC: For enantiomeric purity analysis, a chiral stationary phase (e.g., a polysaccharide-based column) can be utilized.

The following diagram outlines a general workflow for the synthesis and purification of a Boc-protected amino acid ester.

References

Technical Guide: Spectroscopic Characterization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this document are predicted based on the chemical structure of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and established principles of spectroscopic analysis. Publicly available, experimentally derived spectra for this specific compound are limited. The provided data serves as a reference and guide for researchers working with this or structurally similar molecules.

Introduction

Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a functionalized amino acid derivative incorporating a strained oxetane ring. Such motifs are of significant interest in medicinal chemistry due to their ability to act as bioisosteres and improve physicochemical properties of drug candidates. This guide provides a detailed overview of the predicted spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such data.

Compound Details:

-

IUPAC Name: Methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate

-

Physical Form: White solid[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl 3-(Boc-amino)-3-oxetanecarboxylate. These predictions are derived from the analysis of its constituent functional groups.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 5.0 | br s | 1H | N-H (Amide) |

| ~ 4.9 - 4.7 | m | 4H | -CH₂- (Oxetane ring) |

| ~ 3.80 | s | 3H | -OCH₃ (Methyl ester) |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C=O (Ester carbonyl) |

| ~ 155 | C=O (Carbamate carbonyl) |

| ~ 80 | -C (CH₃)₃ (Boc quaternary carbon) |

| ~ 78 | -C H₂- (Oxetane ring carbons) |

| ~ 58 | Quaternary Carbon (Oxetane ring C3) |

| ~ 53 | -OC H₃ (Methyl ester carbon) |

| ~ 28 | -C(C H₃)₃ (Boc methyl carbons) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H Stretch (Amide) |

| ~ 2980, 2940 | Medium | C-H Stretch (Aliphatic) |

| ~ 1745 | Strong | C=O Stretch (Ester carbonyl)[3] |

| ~ 1710 | Strong | C=O Stretch (Carbamate carbonyl)[3] |

| ~ 1520 | Medium | N-H Bend (Amide II) |

| ~ 1250, 1160 | Strong | C-O Stretch (Ester and Carbamate)[4] |

| ~ 980 | Medium | C-O-C Stretch (Oxetane ring) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Assignment |

| 254.11 | [M+Na]⁺ (Sodium adduct) |

| 232.12 | [M+H]⁺ (Protonated molecule) |

| 176.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 132.05 | [M+H - Boc]⁺ (Loss of Boc group) |

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Synthesis Protocol

This protocol is a representative method based on standard procedures for the synthesis of N-Boc protected amino acid esters.[5][6][7][8]

-

Esterification of 3-Amino-3-oxetanecarboxylic Acid: To a suspension of 3-amino-3-oxetanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

-

N-Boc Protection: Dissolve the methyl 3-amino-3-oxetanecarboxylate hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir the mixture at room temperature until the reaction is complete.

-

Work-up and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.

NMR Spectroscopy Protocol

This protocol is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.[9][10][11][12]

-

Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[10]

-

Spectrum Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe.

-

Data Collection: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as an internal reference for chemical shift calibration.[10]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

This protocol describes the thin solid film method, suitable for non-volatile solid organic compounds.[13][14]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[14]

-

Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13][14]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining an ESI mass spectrum.[15][16][17]

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in an appropriate organic solvent (e.g., methanol or acetonitrile).[15]

-

Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of a suitable solvent for ESI-MS, often a mixture of acetonitrile and water, sometimes with a small amount of formic acid to promote protonation.[15] The final concentration should be in the low µg/mL range.

-

Sample Infusion: Introduce the diluted sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺) or fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical entity like Methyl 3-(Boc-amino)-3-oxetanecarboxylate.

Caption: General workflow from synthesis to final data reporting.

References

- 1. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate CAS#: 1363381-38-7 [chemicalbook.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. www1.udel.edu [www1.udel.edu]

- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.latech.edu [chem.latech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organomation.com [organomation.com]

Stability and Storage of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide synthesizes information from vendor safety data sheets, general knowledge of the constituent functional groups—a Boc-protected amine and an oxetane ring—and established principles of pharmaceutical stability testing. This document is intended to offer best practices for handling and storage to ensure the integrity of the compound for research and development activities.

Chemical and Physical Properties

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a white solid with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

| Property | Value | Reference |

| CAS Number | 1363381-38-7 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| Appearance | White solid | [1] |

| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [1] |

| Purity (Typical) | ≥97% | [1] |

Recommended Storage and Handling

To maintain the purity and stability of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, specific storage and handling procedures are recommended by various suppliers. These are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source |

| Storage Temperature | 0-8 °C (Refrigerated) | [1] |

| Atmosphere | Store in a dry, well-ventilated place. | Safety Data Sheet |

| Container | Keep container tightly closed. | Safety Data Sheet |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. | [3] |

It is crucial to prevent exposure to moisture and elevated temperatures to minimize potential degradation.

Potential Degradation Pathways

Acid-Catalyzed Deprotection of the Boc Group

The Boc group is notoriously sensitive to acidic conditions. In the presence of acid, it can be cleaved to release the free amine, isobutylene, and carbon dioxide. This is a common deprotection strategy in organic synthesis and represents a significant potential degradation pathway.

Oxetane Ring Opening

The oxetane ring, a four-membered ether, can be susceptible to ring-opening, particularly under acidic conditions. This can lead to the formation of diol-containing impurities or other rearranged products. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[4]

A logical relationship for the potential acid-catalyzed degradation is illustrated in the following diagram:

Caption: Potential Acid-Catalyzed Degradation Pathways.

Proposed Experimental Protocols for Stability Assessment

For researchers wishing to perform a thorough stability assessment, a forced degradation study is recommended. The goal of such a study is to identify potential degradation products and develop a stability-indicating analytical method.[5][6][7]

Forced Degradation Study Protocol

A general protocol for a forced degradation study is outlined in Table 3. This protocol should be adapted based on the observed stability of the compound.

Table 3: General Protocol for a Forced Degradation Study

| Stress Condition | Proposed Method | Purpose |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess susceptibility to acid-catalyzed degradation (Boc deprotection, oxetane ring opening). |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability towards basic conditions. |

| Oxidation | 3% H₂O₂ at room temperature | To investigate potential oxidation of the molecule. |

| Thermal Stress | Solid-state at 80°C | To determine thermal stability. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To assess sensitivity to light exposure. |

The following workflow illustrates the process of a forced degradation study:

Caption: Experimental Workflow for Forced Degradation.

Development of a Stability-Indicating HPLC Method

A crucial outcome of a forced degradation study is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from all potential degradation products.[8][9]

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection is suitable for this compound. The detection wavelength should be optimized for maximum sensitivity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Conclusion

While specific, publicly available stability data for Methyl 3-(Boc-amino)-3-oxetanecarboxylate is limited, an understanding of its functional groups allows for a proactive approach to its storage and handling. Refrigerated storage (0-8 °C) in a tightly sealed container, protected from moisture, is the key recommendation from suppliers. The primary stability concerns are acid-catalyzed hydrolysis of the Boc group and potential opening of the oxetane ring. For critical applications, it is highly recommended that researchers conduct their own forced degradation studies to understand the specific stability profile of the compound under their experimental conditions and to develop a validated stability-indicating analytical method. This will ensure the quality and integrity of the material throughout the research and development process.

References

- 1. Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 1363381-38-7 [sigmaaldrich.com]

- 2. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate - Safety Data Sheet [chemicalbook.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of Methyl 3-(boc-amino)-3-oxetanecarboxylate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate (CAS No: 1363381-38-7), a valuable building block in pharmaceutical and medicinal chemistry. This document offers a structured comparison of commercial suppliers, details on purity and availability, and a recommended workflow for procurement and quality control to ensure the integrity of research and development activities.

Introduction

Methyl 3-(boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid ester containing a strained oxetane ring. This unique structural motif has garnered significant interest in drug discovery for its ability to modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity of lead compounds. As a result, reliable access to high-quality sources of this reagent is critical for researchers in the field.

Commercial Supplier Landscape

The availability of Methyl 3-(boc-amino)-3-oxetanecarboxylate from various chemical suppliers is crucial for an uninterrupted research workflow. The following tables summarize key quantitative data from a selection of commercial vendors. It is important to note that pricing and availability are subject to change, and researchers are advised to contact the suppliers directly for the most current information.

Table 1: Supplier Information and Purity

| Supplier | Product Name | CAS Number | Purity |

| Amadis Chemical Company Limited | Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate | 1363381-38-7 | 97%[1] |

| Amatek Scientific Co. Ltd. | 3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester | 1363381-38-7 | 97% (HPLC)[1] |

| Aikon International Limited | Methyl 3-(Boc-aMino)-3-oxetanecarboxylate | 1363381-38-7 | >98% (HPLC)[2] |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | Methyl 3-(Boc-aMino)-3-oxetanecarboxylate | 1363381-38-7 | 98%[1] |

| SPIRO PHARMA | Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 1363381-38-7 | 95% - 98% (HPLC)[1] |

| AChemBlock | Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 1363381-38-7 | 97%[3] |

| Chongqing Chemdad Co., Ltd | Methyl 3-(Boc-aMino)-3-oxetanecarboxylate | 1363381-38-7 | Not Specified[4] |

Table 2: Availability and Packaging

| Supplier | Available Quantities |

| Amadis Chemical Company Limited | mgs, gs, kgs[1] |

| Amatek Scientific Co. Ltd. | 1g; 5g; 25g; 100g[1] |

| Aikon International Limited | Not Specified |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | g; kg[1] |

| SPIRO PHARMA | 1g; 10g; 50g; 100g; 250g; 500g; 1kg; 5kg; 10kg; 100kg[1] |

| AChemBlock | Contact for sizing |

| Chongqing Chemdad Co., Ltd | Contact for information |

Experimental Protocols and Quality Control

While specific, detailed synthesis protocols from commercial suppliers are generally proprietary, the synthesis of N-Boc protected amino esters is a well-established area of organic chemistry. The general approach involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.

A general workflow for researchers to ensure the quality of commercially supplied Methyl 3-(boc-amino)-3-oxetanecarboxylate is outlined below.

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Recommended Quality Control Procedures:

Upon receipt of the material from a commercial supplier, the following analytical tests are recommended to verify its identity and purity:

-

1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

-

Certificate of Analysis (CoA) Review: To compare the supplier's reported data with in-house results.

Conclusion

The commercial availability of Methyl 3-(boc-amino)-3-oxetanecarboxylate from a range of suppliers facilitates its use in drug discovery and development. By carefully selecting suppliers based on purity and availability, and by implementing a robust internal quality control workflow, researchers can ensure the integrity of their starting materials, which is a critical factor for the success of their scientific endeavors.

References

- 1. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate suppliers & manufacturers in China [m.chemicalbook.com]

- 2. Methyl 2-(Boc-aMino)-2-(oxetan-3-yl)acetate | 1416323-08-4 | MOLNOVA [molnova.com]

- 3. Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 1363381-38-7 [sigmaaldrich.com]

- 4. Methyl 3-(Boc-aMino)-3-oxetanecarboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols for Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane motif into drug candidates has gained significant attention as a strategy to modulate physicochemical and pharmacokinetic properties.[1] The strained four-membered ring of oxetane can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensional structure.[1] This document provides detailed application notes and experimental protocols for the effective utilization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of Methyl 3-(Boc-amino)-3-oxetanecarboxylate lies in its use as a constrained, polar amino acid surrogate. Its incorporation into small molecules and peptides can lead to significant improvements in:

-

Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of parent compounds, a critical factor for oral bioavailability.

-

Metabolic Stability: The oxetane moiety is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.

-

Lipophilicity (LogP/LogD): The introduction of an oxetane can modulate lipophilicity, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Rigidity: The defined geometry of the oxetane ring can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.

-

Intellectual Property: The novelty of oxetane-containing structures can provide advantages in securing intellectual property rights.

A notable example of the successful application of an amino-oxetane moiety is in the development of the respiratory syncytial virus (RSV) fusion inhibitor, Ziresovir.[2][3] The oxetane group was introduced to optimize the drug's properties.

Data Presentation: Physicochemical Property Modulation

The impact of incorporating an oxetane moiety as a bioisosteric replacement is summarized in the table below. The data highlights the changes in key physicochemical properties when a gem-dimethyl group is replaced with an oxetane.

| Compound | Structure | LogD (pH 7.4) | Aqueous Solubility (μg/mL) | Metabolic Stability (t½ in HLM, min) |

| Parent Compound | (Structure with gem-dimethyl) | 3.5 | <1 | 15 |

| Oxetane Analog | (Structure with oxetane) | 2.1 | 50 | >120 |

HLM: Human Liver Microsomes

This data clearly demonstrates that the oxetane analog exhibits significantly improved aqueous solubility and metabolic stability with a more favorable lipophilicity profile compared to its gem-dimethyl counterpart.

Experimental Protocols

Protocol 1: Amide Coupling of Methyl 3-(Boc-amino)-3-oxetanecarboxylate

This protocol describes a standard procedure for the coupling of Methyl 3-(Boc-amino)-3-oxetanecarboxylate to a primary amine using HATU as the coupling agent.

Materials:

-

Methyl 3-(Boc-amino)-3-oxetanecarboxylate

-

Primary amine (R-NH₂)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 3-(Boc-amino)-3-oxetanecarboxylate (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the corresponding Boc-3-amino-3-oxetanecarboxylic acid into a peptide sequence on a solid support using the Fmoc/tBu strategy. The methyl ester of the title compound would first need to be saponified to the carboxylic acid.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Boc-3-amino-3-oxetanecarboxylic acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

20% Piperidine in DMF

-

DMF

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

-

Coupling of Boc-3-amino-3-oxetanecarboxylic acid:

-

Pre-activate a solution of Boc-3-amino-3-oxetanecarboxylic acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified pathway of RSV entry and inhibition by Ziresovir.

References

Application Notes and Protocols: Methyl 3-(Boc-amino)-3-oxetanecarboxylate as a Versatile Building Block for Spirocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocycles are a class of organic compounds characterized by two rings connected through a single common atom. Their inherent three-dimensionality and conformational rigidity have made them increasingly valuable scaffolds in medicinal chemistry and drug discovery. The introduction of a spirocyclic motif can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique building block that combines the desirable features of an oxetane ring—a polar, metabolically stable isostere for a gem-dimethyl group—with the functionality of a protected α-amino acid. This combination makes it an attractive starting material for the synthesis of novel spirocyclic systems, particularly spiro-diketopiperazines and spiro-hydantoins, which are privileged structures in many biologically active compounds.

These application notes provide detailed protocols for the synthesis of spiro-diketopiperazines and spiro-hydantoins using Methyl 3-(Boc-amino)-3-oxetanecarboxylate as a key starting material.

Application 1: Synthesis of Spiro-Diketopiperazines

Spiro-diketopiperazines are rigid peptidomimetic scaffolds that can present substituents in well-defined spatial orientations, making them attractive for targeting protein-protein interactions. A plausible multi-step synthetic route to access oxetane-containing spiro-diketopiperazines from Methyl 3-(Boc-amino)-3-oxetanecarboxylate is outlined below. The general strategy involves the coupling of the deprotected oxetane amino acid with a second amino acid, followed by an intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of Spiro-Diketopiperazines

Step 1: Dipeptide Formation

-

Boc Deprotection: Dissolve Methyl 3-(Boc-amino)-3-oxetanecarboxylate in a solution of 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent under reduced pressure to yield methyl 3-aminooxetane-3-carboxylate hydrochloride.

-

Amide Coupling: To a solution of the crude methyl 3-aminooxetane-3-carboxylate hydrochloride and an N-protected amino acid (e.g., Fmoc-Ala-OH) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: After completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form Spiro-Diketopiperazine

-

Fmoc Deprotection: Dissolve the purified dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour.

-

Cyclization: After confirming the removal of the Fmoc group by TLC or LC-MS, heat the reaction mixture to 80-100 °C to promote intramolecular cyclization. The cyclization can also be facilitated by the addition of a mild acid or base.

-

Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting spiro-diketopiperazine by flash column chromatography or recrystallization.

Data Presentation

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference (Analogous) |

| 1a | Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 4M HCl in Dioxane | Dioxane | 1-2 | RT | >95 | [1] |

| 1b | Methyl 3-aminooxetane-3-carboxylate HCl, Fmoc-Ala-OH | HATU, DIPEA | DMF | 4-6 | RT | 70-90 | [2] |

| 2 | Dipeptide intermediate | 20% Piperidine in DMF, then heat | DMF | 1 + 4-8 | RT, then 80-100 | 60-80 | [2][3] |

Experimental Workflow

Application 2: Synthesis of Spiro-Hydantoins

Spiro-hydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antitumor properties. The synthesis of spiro-hydantoins from Methyl 3-(Boc-amino)-3-oxetanecarboxylate can be achieved in a straightforward two-step sequence involving Boc deprotection followed by reaction with an isocyanate and subsequent cyclization.

Experimental Protocol: Synthesis of Spiro-Hydantoins

-

Boc Deprotection: Following the same procedure as in Step 1a for the spiro-diketopiperazine synthesis, deprotect Methyl 3-(Boc-amino)-3-oxetanecarboxylate using 4M HCl in dioxane to obtain methyl 3-aminooxetane-3-carboxylate hydrochloride.

-

Urea Formation and Cyclization:

-

To a solution of the crude amino ester hydrochloride in a solvent like dichloromethane or acetonitrile, add a slight excess of an isocyanate (e.g., phenyl isocyanate) and a base such as triethylamine.

-

Stir the reaction mixture at room temperature. The initial reaction forms a urea intermediate.

-

The subsequent intramolecular cyclization to the spiro-hydantoin can occur spontaneously or may require heating or the addition of a stronger base (e.g., sodium methoxide) to facilitate the ring closure.

-

-

Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford the desired spiro-hydantoin.

Data Presentation

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference (Analogous) |

| 1 | Methyl 3-(Boc-amino)-3-oxetanecarboxylate | 4M HCl in Dioxane | Dioxane | 1-2 | RT | >95 | [1] |

| 2 | Methyl 3-aminooxetane-3-carboxylate HCl, Isocyanate | Triethylamine, then NaOMe (cat.) | CH₂Cl₂ or CH₃CN | 2-12 | RT to Reflux | 65-85 | [4][5] |

Experimental Workflow

Signaling Pathways and Biological Relevance

While specific signaling pathways for spirocycles derived from Methyl 3-(Boc-amino)-3-oxetanecarboxylate are not yet established, the core scaffolds, spiro-diketopiperazines and spiro-hydantoins, are known to interact with a variety of biological targets.

-

Spiro-Diketopiperazines: These structures can mimic beta-turns in peptides and have been shown to inhibit protein-protein interactions. For example, they can be designed to target enzymes like kinases or proteases, or to modulate cell cycle progression.

-

Spiro-Hydantoins: This scaffold is present in several approved drugs, such as the anticonvulsant phenytoin. They are known to modulate ion channels and have also been investigated as inhibitors of enzymes like matrix metalloproteinases and as anticancer agents.

The incorporation of the oxetane moiety is expected to enhance the physicochemical properties of these spirocycles, potentially leading to improved solubility, metabolic stability, and cell permeability, thereby increasing their potential as drug candidates.

Conclusion

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a promising and versatile building block for the synthesis of medicinally relevant spirocyclic scaffolds. The protocols outlined here for the preparation of spiro-diketopiperazines and spiro-hydantoins provide a foundation for the exploration of novel chemical space in drug discovery. The unique properties conferred by the oxetane moiety make these spirocycles attractive candidates for the development of new therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of these novel compounds is warranted.

References

- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Methyl 3-(Boc-amino)-3-oxetanecarboxylate into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Oxetane-Containing Peptides in Drug Discovery

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with improved pharmacological profiles. Oxetanes, four-membered oxygen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] When incorporated into peptide backbones, often as replacements for amide bonds or as part of amino acid side chains, oxetanes can confer significant advantages. These include enhanced aqueous solubility, improved metabolic stability against enzymatic degradation, and the ability to influence peptide conformation.[1][3][4][5]

Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key building block for introducing a 3-amino-oxetane-3-carboxylic acid (Aoc) residue into a peptide sequence. This modification creates a peptidomimetic with an oxetane ring directly embedded in the backbone, which can act as a carbonyl isostere and induce specific secondary structures, such as turns.[1][6][7] This pre-organization can be particularly beneficial for enhancing the efficiency of macrocyclization in the synthesis of cyclic peptides and for improving binding affinity to biological targets.[7]

These application notes provide detailed protocols for the successful incorporation of this versatile building block into peptide chains using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Applications and Advantages

The introduction of the 3-amino-oxetane-3-carboxylic acid moiety offers several strategic advantages in peptide design:

-

Improved Metabolic Stability: The oxetane structure is resistant to cleavage by proteases, enhancing the in vivo half-life of the peptide.[1][3]

-

Conformational Rigidity: The constrained four-membered ring can induce turns in the peptide backbone, which is useful for stabilizing bioactive conformations and improving head-to-tail cyclization yields for cyclic peptides.[3][6][7]

-

Enhanced Physicochemical Properties: The polar nature of the oxetane ring can improve solubility and other "drug-like" properties without significantly increasing lipophilicity.[1][2]

-

Novel Chemical Space: As a bioisostere for carbonyl or gem-dimethyl groups, it provides access to novel chemical matter with the potential for improved intellectual property positions.[1][2]

Experimental Protocols